4-Hydroxy-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile
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Description
4-Hydroxy-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C19H12F3N3OS and its molecular weight is 387.38. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Inhibitory Potential
A study by Al-Wahaibi et al. (2021) focused on the structural characterization of related dihydropyrimidine-5-carbonitrile derivatives. The analysis included X-ray diffraction and molecular docking simulations to assess their potential as inhibitors against the human dihydrofolate reductase (DHFR) enzyme, indicating their significance in enzyme inhibition research (Al-Wahaibi et al., 2021).
Spectroscopic Investigation and Molecular Docking
Alzoman et al. (2015) conducted vibrational spectral analysis using FT-IR and FT-Raman techniques on a similar compound. They studied its nonlinear optical behavior and performed molecular docking to suggest its inhibitory activity against GPb, indicating potential anti-diabetic properties (Alzoman et al., 2015).
Microwave-Assisted Synthesis and QSAR Prediction
Divate and Dhongade-Desai (2014) reported the microwave-assisted synthesis of triazolopyrimidine derivatives from a similar starting material. The synthesized compounds were evaluated for their QSAR (Quantitative Structure-Activity Relationship) predicted biological activities, highlighting their relevance in the development of potential therapeutic agents (Divate & Dhongade-Desai, 2014).
Anti-Bacterial Activity Study
Rostamizadeh et al. (2013) synthesized pyrimidinecarbonitrile derivatives and evaluated their antibacterial activity. Their study showcases the compound's relevance in developing new antibacterial agents (Rostamizadeh et al., 2013).
Properties
IUPAC Name |
6-oxo-4-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3OS/c20-19(21,22)14-8-4-5-12(9-14)11-27-18-24-16(13-6-2-1-3-7-13)15(10-23)17(26)25-18/h1-9H,11H2,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQLCRVTTSCBBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=CC(=CC=C3)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.